3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol
Overview
Description
3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol is a chemical compound with the molecular formula C10H14N2O5S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methanesulfonyl group, a nitrophenyl group, and an amino alcohol moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol typically involves the reaction of 2-methanesulfonyl-5-nitroaniline with 3-chloropropan-1-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the aniline derivative attacks the electrophilic carbon of the chloropropanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield corresponding amine derivatives.
Substitution: The amino alcohol moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amino alcohols depending on the electrophile used.
Scientific Research Applications
3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the methanesulfonyl and nitrophenyl moieties, play a crucial role in its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methanesulfonyl-4-nitrophenyl)amino]propan-1-ol
- 3-[(2-Methanesulfonyl-5-aminophenyl)amino]propan-1-ol
- 3-[(2-Methanesulfonyl-5-nitrophenyl)amino]butan-1-ol
Uniqueness
3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methanesulfonyl and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research applications .
Properties
IUPAC Name |
3-(2-methylsulfonyl-5-nitroanilino)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-18(16,17)10-4-3-8(12(14)15)7-9(10)11-5-2-6-13/h3-4,7,11,13H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIVBUCQZYGBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200246 | |
Record name | 1-Propanol, 3-[[2-(methylsulfonyl)-5-nitrophenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437795-14-6 | |
Record name | 1-Propanol, 3-[[2-(methylsulfonyl)-5-nitrophenyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437795-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 3-[[2-(methylsulfonyl)-5-nitrophenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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